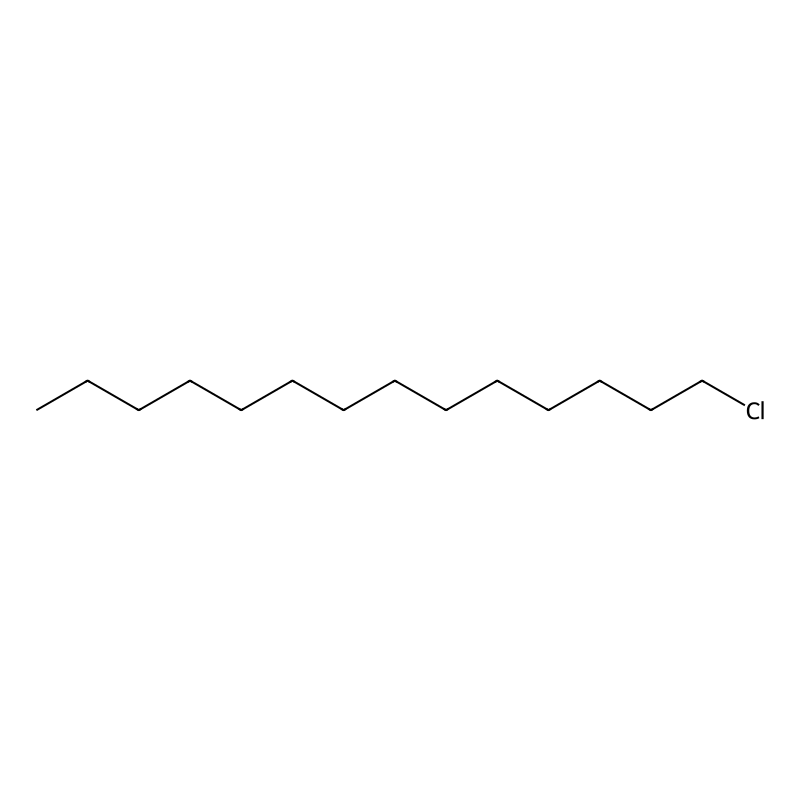1-Chlorotetradecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Internal Standard in Analytical Chemistry
One documented application of 1-Chlorotetradecane is as an internal standard in analytical chemistry. A study published in the Journal of Chromatography A used 1-Chlorotetradecane to quantify 3-chloropropane-1,2-diol in hydrolyzed vegetable protein through Capillary Gas Chromatography with Electrolytic Conductivity Detection [2]. An internal standard helps ensure the accuracy of quantitative measurements by accounting for variations during the analysis process.
Source
Sigma-Aldrich 2: mentions this application in the product description for 1-Chlorotetradecane.
1-Chlorotetradecane, also known as myristyl chloride or tetradecyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 232.83 g/mol. It is classified as a primary alkyl chloride, where the chlorine atom is attached to the first carbon of a tetradecane chain. This compound is typically a colorless liquid with potential applications in various chemical syntheses and industrial processes .
Currently, there is no scientific research readily available on the specific mechanism of action of 1-chlorotetradecane in any biological system.
- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. This reaction is influenced by the conditions and the nature of the nucleophile.
- Elimination Reactions: Under appropriate conditions, 1-chlorotetradecane can also undergo elimination reactions to form alkenes. This typically requires strong bases and elevated temperatures.
- Reactivity with Grignard Reagents: It reacts with Grignard reagents to form tertiary alcohols after hydrolysis .
1-Chlorotetradecane can be synthesized through various methods:
- Halogenation of Tetradecane: The most common method involves the direct chlorination of tetradecane using chlorine gas in the presence of UV light or heat. This reaction produces a mixture of chlorinated products, which can be purified through distillation.
- Reaction with Thionyl Chloride: Tetradecanol can react with thionyl chloride to yield 1-chlorotetradecane along with by-products like sulfur dioxide and hydrochloric acid. This method is often preferred for its efficiency and yield .
1-Chlorotetradecane finds use in various applications:
- Chemical Intermediate: It serves as an intermediate in the synthesis of surfactants, emulsifiers, and other chemical compounds.
- Pharmaceuticals: It may be utilized in the synthesis of pharmaceutical agents due to its reactivity profile.
- Industrial Uses: The compound is used in the production of lubricants and plasticizers, enhancing properties such as viscosity and stability .
Interaction studies involving 1-chlorotetradecane focus primarily on its reactivity with biological systems and other chemical compounds. Research indicates that it interacts with nucleophiles in substitution reactions, which can lead to various biological effects depending on the substituent involved. Its endocrine-disrupting potential necessitates further investigation into its interactions within ecological systems and human health contexts .
1-Chlorotetradecane belongs to a class of alkyl chlorides that share similar structural features but differ in chain length or functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chlorododecane | C12H25Cl | Shorter carbon chain; used in similar applications |
| 1-Chlorohexadecane | C16H33Cl | Longer carbon chain; may have different physical properties |
| Myristic Acid | C14H28O2 | Carboxylic acid form; used in food and cosmetics |
| Tetradecyl Bromide | C14H29Br | Bromine instead of chlorine; different reactivity |
Uniqueness: 1-Chlorotetradecane stands out due to its specific carbon chain length (tetradecane) and its unique reactivity profile as an alkyl chloride, making it particularly valuable in synthetic organic chemistry compared to other similar compounds .
Physical Description
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Tetradecane, 1-chloro-: ACTIVE







